![molecular formula C23H28FN7O2 B2586683 8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923139-55-3](/img/structure/B2586683.png)
8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It is a derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A related compound, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, was synthesized and evaluated for its serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity . The total radiosynthesis time was 50 minutes, including purification and formulation for injection .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. Single-crystal X-ray diffraction data were used to solve the crystal structure of a related compound .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, oxidation of the imidazo[1,2-a]pyridine ring might occur .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of derivatives, including the specified compound, were synthesized and evaluated for their receptor affinity and inhibitory activities towards specific enzymes. These compounds have shown potential as antidepressant and anxiolytic agents due to their interaction with serotonin (5-HT1A/5-HT7) receptors and phosphodiesterases (PDE4B and PDE10A). Preliminary pharmacological studies indicated the antidepressant potential of selected compounds in animal models, suggesting their relevance in developing new therapeutic agents for treating depression and anxiety disorders (Zagórska et al., 2016).
Anticonvulsant Activity
Another area of application involves the synthesis of imidazo[1,2-a]-s-triazine nucleosides, aiming to explore their antiviral activities, indicating the versatility of this chemical framework for developing compounds with potential anticonvulsant properties. This approach underscores the chemical adaptability of the core structure for targeting different biological activities (Kelley et al., 1995).
Antimicrobial and Anticancer Properties
Compounds derived from this chemical scaffold were also evaluated for their antimicrobial properties, providing a basis for the development of new agents against resistant bacterial strains. Furthermore, the exploration of these compounds for anticancer activity, specifically their efficacy in inhibiting cancer cell growth and proliferation, highlights the potential for developing novel oncological therapies (Kumar et al., 2013).
Molecular Docking and Mechanism of Action
Molecular modeling and docking studies have been conducted to elucidate the mechanisms underlying the biological activities of these compounds. These studies provide insights into how modifications of the chemical structure can enhance receptor affinity and selectivity, guiding the design of more effective therapeutic agents (Matys et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O2/c1-15-16(2)31-19-20(26(3)23(33)27(4)21(19)32)25-22(31)30(15)14-11-28-9-12-29(13-10-28)18-7-5-17(24)6-8-18/h5-8H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAHFVHQPOPLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=C(C=C5)F)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

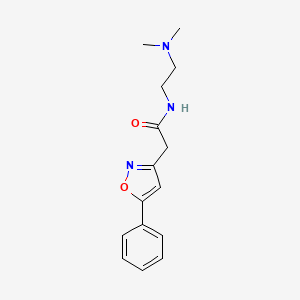
![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)
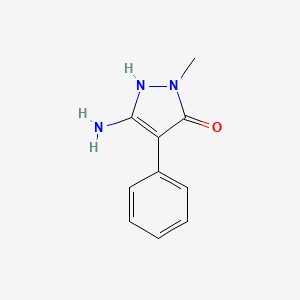
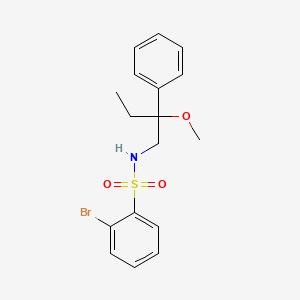
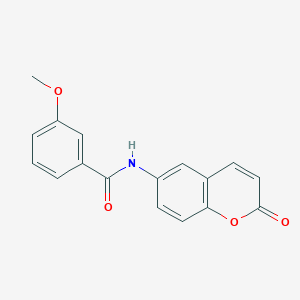

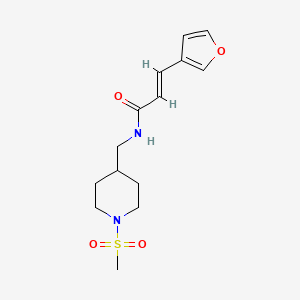
![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)
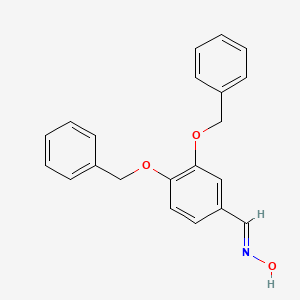
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2586615.png)

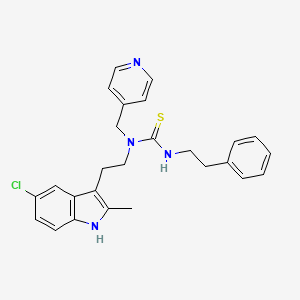
![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide](/img/structure/B2586620.png)